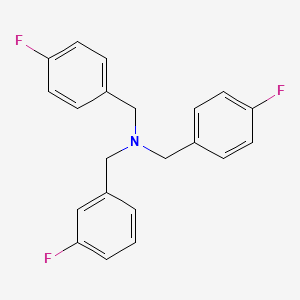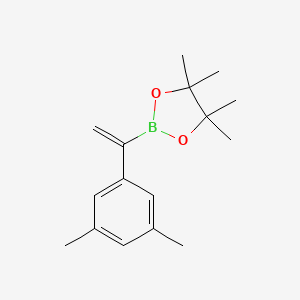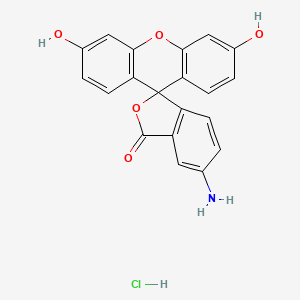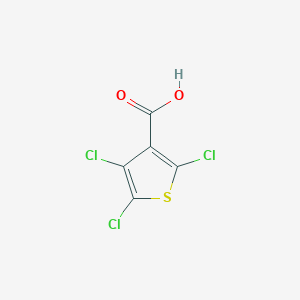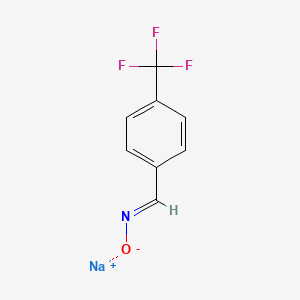
p-Trifluoromethyl benzaldoxime sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Trifluoromethyl benzaldoxime sodium salt is an organic compound that features a trifluoromethyl group attached to a benzaldoxime moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Trifluoromethyl benzaldoxime sodium salt typically involves the reaction of p-Trifluoromethyl benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the sodium salt form. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
p-Trifluoromethyl benzaldoxime sodium salt can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Reagents like sodium trifluoromethanesulfinate in the presence of oxidizing agents.
Major Products Formed
Oxidation: Formation of p-Trifluoromethyl benzonitrile.
Reduction: Formation of p-Trifluoromethyl benzylamine.
Substitution: Formation of various substituted benzaldoxime derivatives.
Applications De Recherche Scientifique
p-Trifluoromethyl benzaldoxime sodium salt has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty materials.
Mécanisme D'action
The mechanism of action of p-Trifluoromethyl benzaldoxime sodium salt involves its interaction with specific molecular targets, often through the formation of covalent bonds or coordination complexes. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The oxime group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Trifluoromethyl benzaldehyde: Shares the trifluoromethyl group but lacks the oxime functionality.
Benzaldoxime: Contains the oxime group but lacks the trifluoromethyl group.
p-Trifluoromethyl benzonitrile: An oxidation product of p-Trifluoromethyl benzaldoxime.
Uniqueness
p-Trifluoromethyl benzaldoxime sodium salt is unique due to the presence of both the trifluoromethyl and oxime groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
73664-63-8 |
|---|---|
Formule moléculaire |
C8H5F3NNaO |
Poids moléculaire |
211.12 g/mol |
Nom IUPAC |
sodium;(E)-N-oxido-1-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C8H6F3NO.Na/c9-8(10,11)7-3-1-6(2-4-7)5-12-13;/h1-5,13H;/q;+1/p-1/b12-5+; |
Clé InChI |
VIWVOMKLCNYCIS-NKPNRJPBSA-M |
SMILES isomérique |
C1=CC(=CC=C1/C=N/[O-])C(F)(F)F.[Na+] |
SMILES canonique |
C1=CC(=CC=C1C=N[O-])C(F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


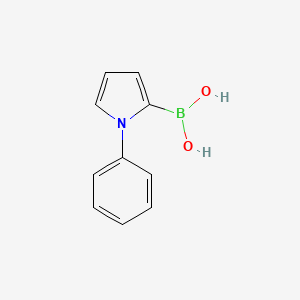
![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)

![cyano(3-phenoxyphenyl)methyl (2S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate](/img/structure/B13407927.png)
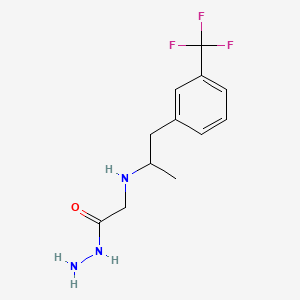
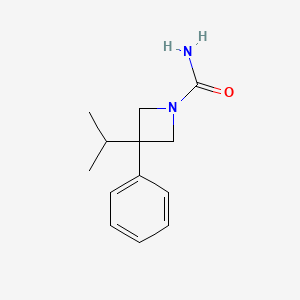
![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
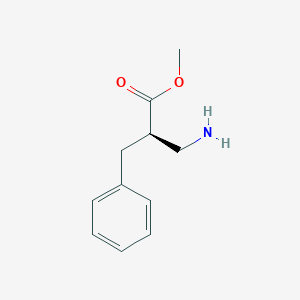
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
